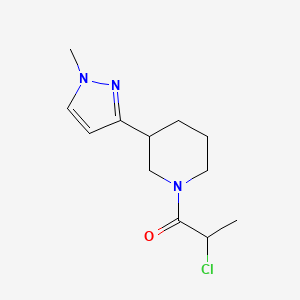

1-(3-Azidoazetidin-1-yl)-2-phenylpropan-1-one

Vue d'ensemble

Description

Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Applications De Recherche Scientifique

Azole Derivatives and Antimicrobial Activity

Azole derivatives, such as triazoles and tetrazoles, are well-documented for their potent antibacterial and antifungal activities. These compounds have been the focus of extensive research due to their broad spectrum of biological activities, high efficacy, and good oral bioavailability. Specifically, azole compounds have been found effective against a variety of bacterial and fungal pathogens, including E. coli and C. albicans, making them crucial in the development of new antimicrobial agents (Emami et al., 2022).

Antioxidant Activity and Chemical Assays

The study of antioxidants and their capacities is another significant area of research, with methods like the ABTS/PP Decolorization Assay being utilized to determine the antioxidant activity of compounds. This assay, based on the reaction with the radical cation ABTS•+, helps in understanding the antioxidant potential of a wide range of substances, including potentially azidoazetidinyl derivatives, by evaluating their ability to scavenge free radicals (Ilyasov et al., 2020).

Drug Metabolism and Cytochrome P450 Enzyme Inhibition

Research on the inhibition of cytochrome P450 enzymes is critical for understanding drug-drug interactions and enhancing drug safety profiles. Chemical inhibitors of these enzymes are essential tools in drug development for predicting potential interactions. Compounds with specific functional groups, such as the azido and azetidinyl groups, may influence the metabolism of drugs by interacting with these enzymes, highlighting the importance of studying such compounds for their metabolic effects and potential roles in modifying drug activity (Khojasteh et al., 2011).

Synthetic Chemistry and Drug Design

In synthetic chemistry, azole derivatives and similar compounds are extensively explored for their versatility in drug design. The synthesis and functionalization of these compounds allow for the development of new pharmaceuticals with optimized properties, such as enhanced potency, selectivity, and reduced side effects. Research into synthetic methodologies and transformations of azole derivatives, including azidoazetidinyl compounds, is vital for advancing medicinal chemistry and developing new therapeutic agents (Ferreira et al., 2013).

Propriétés

IUPAC Name |

1-(3-azidoazetidin-1-yl)-2-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)12(17)16-7-11(8-16)14-15-13/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUPOITYJBBTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Azidoazetidin-1-yl)-2-phenylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)

![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476242.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)

![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476247.png)

![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)

![tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide](/img/structure/B1476254.png)

![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)

![tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine](/img/structure/B1476257.png)

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-amine](/img/structure/B1476258.png)

![3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476260.png)

![6-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1476261.png)